molecular formula C19H20N2O5S B4578489 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE

Cat. No.: B4578489
M. Wt: 388.4 g/mol
InChI Key: GRMORVYUKXYOBY-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin moiety and an indole carboxamide group.

Preparation Methods

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The benzodioxin and indole moieties can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide and carboxamide groups.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like lipoxygenase and cholinesterase, thereby blocking their activity. This inhibition can lead to reduced production of inflammatory mediators or neurotransmitter breakdown, respectively .

Comparison with Similar Compounds

Similar compounds to N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE include other sulfonamide derivatives and benzodioxin-containing molecules. For example:

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-12-9-14-10-13(3-5-16(14)21(12)27(2,23)24)19(22)20-15-4-6-17-18(11-15)26-8-7-25-17/h3-6,10-12H,7-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMORVYUKXYOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 6
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE

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